2-[({4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a pyrazole ring, a benzoyl group, and a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired scale of production. Optimization of reaction conditions, including temperature, pressure, and the use of catalysts, is crucial to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-4-carboxylic acid, 1,3-dimethyl-: This compound shares the pyrazole ring structure but differs in its functional groups and overall structure.
Thiazole derivatives: These compounds have a similar heterocyclic structure but differ in the specific atoms and functional groups present.
Indole derivatives: These compounds feature a benzene ring fused to a pyrrole ring, offering different biological activities and applications.
Uniqueness
2-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its combination of a pyrazole ring, a benzoyl group, and a benzothiophene moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H19ClN4O2S |
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Molecular Weight |
414.9 g/mol |
IUPAC Name |
2-[[4-[(4-chloropyrazol-1-yl)methyl]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C20H19ClN4O2S/c21-14-9-23-25(11-14)10-12-5-7-13(8-6-12)19(27)24-20-17(18(22)26)15-3-1-2-4-16(15)28-20/h5-9,11H,1-4,10H2,(H2,22,26)(H,24,27) |
InChI Key |
HBGPCKXDIQNVSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)CN4C=C(C=N4)Cl)C(=O)N |
Origin of Product |
United States |
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